molecular formula C20H19F3N2O5 B11639246 4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B11639246
M. Wt: 424.4 g/mol
InChI Key: HAOXMWGSLQOXDJ-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a heterocyclic compound belonging to the diazinan-2-one family. Its structure features a six-membered 1,3-diazinan-2-one ring substituted with:

  • A 4-hydroxy-3-methoxyphenyl group at position 6, contributing hydrogen-bonding capacity and electronic modulation.
  • A 4-methylbenzoyl (p-toluoyl) group at position 5, introducing lipophilicity and steric bulk.
  • A trifluoromethyl (-CF₃) group at position 4, enhancing metabolic stability and electron-withdrawing effects.
  • A hydroxyl group at position 4, enabling hydrogen bonding and solubility.

Structural characterization typically employs X-ray crystallography (using SHELX or ORTEP ) and spectroscopic methods (FT-IR, NMR) .

Properties

Molecular Formula

C20H19F3N2O5

Molecular Weight

424.4 g/mol

IUPAC Name

4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C20H19F3N2O5/c1-10-3-5-11(6-4-10)17(27)15-16(12-7-8-13(26)14(9-12)30-2)24-18(28)25-19(15,29)20(21,22)23/h3-9,15-16,26,29H,1-2H3,(H2,24,25,28)

InChI Key

HAOXMWGSLQOXDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multiple steps, including the formation of the diazinanone ring and the introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Diazinanone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The hydroxyl, methoxy, benzoyl, and trifluoromethyl groups can be introduced through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and hydroxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles can be used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the benzoyl group would yield a hydroxyl group.

Scientific Research Applications

4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one has various applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one exerts its effects would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with other diazinan-2-one derivatives, but key differences in substituents influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name (Reference) R5 (Position 5) R6 (Position 6) CF₃ Position Molecular Weight Key Features
Target Compound 4-Methylbenzoyl 4-Hydroxy-3-methoxyphenyl 4 ~462* Enhanced solubility due to polar hydroxyl/methoxy groups; moderate lipophilicity from -CF₃ and benzoyl.
5-(4-Chlorobenzoyl)-6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-CF₃-1,3-diazinan-2-one 4-Chlorobenzoyl 3-Ethoxy-4-hydroxyphenyl 4 ~480† Higher lipophilicity (Cl substituent); reduced solubility (ethoxy vs. methoxy).
4-(3-Fluorophenyl)-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-CF₃-1,3-diazinan-2-one Thiophen-2-ylcarbonyl 3-Fluorophenyl 6 ~440‡ Increased aromatic π-π interactions (thiophene); altered electronic effects (fluorophenyl).
6-[5-(4-Fluorophenyl)furan-2-yl]-4-hydroxy-5-(4-methylbenzoyl)-4-CF₃-1,3-diazinan-2-one 4-Methylbenzoyl 5-(4-Fluorophenyl)furan-2-yl 4 462.39 Planar furan ring enhances rigidity; fluorophenyl improves metabolic resistance.

*Estimated based on (C₂₃H₁₈F₄N₂O₄).
†Estimated from substituent contributions (Cl adds ~35 g/mol vs. CH₃).
‡Calculated from molecular formula in (C₁₈H₁₃F₄N₂O₃S).

Key Observations

Substituent Effects on Solubility :

  • The target compound’s 4-hydroxy-3-methoxyphenyl group improves aqueous solubility compared to the 3-ethoxy-4-hydroxyphenyl group in ’s compound, as methoxy is less hydrophobic than ethoxy.
  • The hydroxyl group at position 4 further enhances polarity, contrasting with ’s compound, which lacks this feature.

Electronic and Steric Modulation: The 4-methylbenzoyl group (target) provides moderate electron-donating effects vs. the 4-chlorobenzoyl group (), which is strongly electron-withdrawing. This difference may influence reactivity in substitution reactions.

Conformational Rigidity :

  • ’s compound incorporates a furan ring at position 6, introducing planar rigidity that may limit rotational freedom compared to the target compound’s flexible phenyl group.

Biological Implications: The thiophen-2-ylcarbonyl group in ’s compound may enhance binding to sulfur-rich biological targets (e.g., enzymes with cysteine residues), whereas the target compound’s benzoyl group favors hydrophobic interactions. Fluorophenyl substituents () are known to improve metabolic stability and bioavailability compared to non-fluorinated analogs .

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